molecular formula C10H7BrClN B1439454 7-Bromo-4-chloro-6-methylquinoline CAS No. 1189105-59-6

7-Bromo-4-chloro-6-methylquinoline

Cat. No. B1439454
M. Wt: 256.52 g/mol
InChI Key: AWRJHBCWXXOJMI-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-6-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-chloro-6-methylquinoline can be represented by the SMILES string BrC1=CC2=NC=CC (Cl)=C2C=C1C . The InChI representation is 1S/C10H7BrClN/c1-6-4-7-9 (12)2-3-13-10 (7)5-8 (6)11/h2-5H,1H3 .


Physical And Chemical Properties Analysis

7-Bromo-4-chloro-6-methylquinoline is a solid substance . Its molecular weight is 256.53 .

Scientific Research Applications

  • Synthetic Chemistry and Medicinal Applications

    • 7-Bromo-4-chloro-6-methylquinoline has been utilized as a starting material in the preparation of various compounds, especially in infectious disease research. For instance, Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline through a two-step process involving the Knorr reaction. This study focused on optimizing conditions to lead specifically to anilide formation, essential for the preparation of compounds used in medicinal chemistry (Wlodarczyk et al., 2011).
  • Regiochemistry in Nucleophilic Substitution Reactions

    • The compound plays a role in studying the regiochemistry of nucleophilic substitution reactions. Choi and Chi (2004) investigated the transformation of 6-bromo-2-methylquinoline-5,8-dione into 7-alkylamino compounds, highlighting the importance of 7-Bromo-4-chloro-6-methylquinoline derivatives in understanding these chemical processes (Choi & Chi, 2004).
  • Intermediate in Synthesis of Inhibitors

    • It serves as an intermediate in the synthesis of various inhibitors. Lei et al. (2015) described the synthesis of a compound derived from 6-bromo-4-chloro-3-nitroquinoline, an important intermediate in PI3K/mTOR inhibitors. This highlights the compound's role in the development of inhibitors used in cancer research and other therapeutic areas (Lei et al., 2015).
  • Photochromic Properties

    • The bromo and chloro substituents of this compound are significant in the study of photochromic properties. Voloshin et al. (2008) explored the synthesis of photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], using derivatives like 5-bromo-8-hydroxyquinoline. This is relevant to the development of materials with light-responsive properties (Voloshin et al., 2008).
  • Vibrational Spectroscopic Investigations

    • Arjunan et al. (2009) conducted vibrational spectroscopic investigations on 7-bromo-5-chloro-8-hydroxyquinoline. This study provided insights into the compound's vibrational modes and structural parameters, crucial for understanding its chemical properties and potential applications in materials science (Arjunan et al., 2009).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements include H301 - H318 . Precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Future Directions

Quinoline and its derivatives have been the focus of numerous research studies due to their wide range of biological activities. Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

7-bromo-4-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRJHBCWXXOJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670937
Record name 7-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-6-methylquinoline

CAS RN

1189105-59-6
Record name 7-Bromo-4-chloro-6-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189105-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask charged with 7-bromo-6-methylquinolin-4-ol (0.675 g, 2.84 mmol) was added acetonitrile (14.18 ml) and POCl3 (0.277 ml, 2.98 mmol) and the resulting suspension was heated to 90° C. for 2.5 h affording a brown solution and near complete conversion to desired product. The material was added to cold sat. aq. NaHCO3 and extracted with EtOAc (2×). The combined organics were dried with Na2SO4, filtered, and dried under reduced pressure and purified with an 40 g Silicycle HP column ramping EtOAc in heptane (0-50%, 10% DCM throughout) affording isomer separation, both obtained as off-white solids. The first eluting isomer corresponds to product based on the proton NMR, obtained as a light yellow solid, 7-bromo-4-chloro-6-methylquinoline (240 mg, 0.936 mmol, 33.0% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ 8.68 (d, J=4.70 Hz, 1H), 8.31 (s, 1H), 7.99 (s, 1H), 7.43 (d, J=4.69 Hz, 1H), 2.59 (s, 3H). m/z (ESI) 256.1/258.1 (M+H)+.
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
Quantity
0.277 mL
Type
reactant
Reaction Step Two
Quantity
14.18 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KA Bachovchin, A Sharma, S Bag… - Journal of medicinal …, 2018 - ACS Publications
Lapatinib, an approved epidermal growth factor receptor inhibitor, was explored as a starting point for the synthesis of new hits against Trypanosoma brucei, the causative agent of …
Number of citations: 25 pubs.acs.org
A Sharma - 2021 - search.proquest.com
Human African trypanosomiasis is a fatal disease caused by Trypanosoma brucei rhodesiense and T. b. gambiense which establish acute and chronic infection, respectively. This …
Number of citations: 2 search.proquest.com

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